Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen Bonding Profile vs. Des-Chloro and Des-Methyl Analogs
The 7-chloro-6-methyl substitution pattern endows this compound with a distinct physicochemical signature compared to its nearest unsubstituted and mono-substituted analogs. The chlorine atom at position 7 increases calculated lipophilicity (XLogP3 = 2.0) relative to the des-chloro analog 6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (XLogP3 ≈ 1.5, predicted), while the methyl group at position 6 provides a modest steric and electronic perturbation not present in the 7-chloro-des-methyl analog [1]. This combined substitution yields a molecular weight of 248.71 g/mol, zero rotatable bonds, and two hydrogen bond donors—properties that place it within favorable oral drug-like space according to Lipinski's rule of five [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (PubChem computed) |
| Comparator Or Baseline | 6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (XLogP3 ~1.5, predicted); 7-chloro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (XLogP3 ~1.7, predicted) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 vs. des-chloro or des-methyl analogs |
| Conditions | Calculated using XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity within the optimal range (XLogP3 1–3) can enhance membrane permeability and CNS penetration potential, making this compound a more attractive starting point for neurodegenerative disease targets than less lipophilic analogs.
- [1] PubChem Compound Summary for CID 56766797, 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. Computed Descriptors: XLogP3, Molecular Weight, Hydrogen Bond Donor Count. U.S. National Library of Medicine, 2025. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (1997) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
